molecular formula C18H14N6S B2894077 7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 902022-34-8

7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2894077
CAS No.: 902022-34-8
M. Wt: 346.41
InChI Key: VTPTZIMRJTWOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,5-Dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolopyrimidine class, characterized by a fused tricyclic core with a 3,5-dimethylphenyl group at position 7 and a thiophen-2-yl substituent at position 2. This structural motif is associated with diverse biological activities, particularly in targeting adenosine receptors and kinases . The 3,5-dimethylphenyl group introduces steric bulk and lipophilicity, while the thiophene moiety may enhance π-π stacking interactions in receptor binding compared to furan-based analogs .

Properties

IUPAC Name

10-(3,5-dimethylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6S/c1-11-6-12(2)8-13(7-11)24-16-14(9-20-24)17-21-22-18(23(17)10-19-16)15-4-3-5-25-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPTZIMRJTWOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-e][1,2,4]triazole framework through the condensation of appropriate precursors. The thiophene and dimethylphenyl groups are introduced in subsequent steps to yield the final product. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity

The biological activity of 7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been investigated in several studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Antitumor Efficacy : In vitro studies have shown that derivatives of pyrazolo and triazole compounds can inhibit the growth of various cancer cell lines. The compound's structure suggests potential activity against breast cancer cells due to its ability to induce apoptosis and inhibit cell proliferation .
  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, compounds containing the pyrazolo framework have been shown to affect caspase activation and modulate p53 expression .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit other biological activities:

  • Antimicrobial Properties : Compounds with thiophene and triazole rings have demonstrated antimicrobial activity against various pathogens. This is attributed to their ability to disrupt cellular functions in bacteria and fungi .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antitumor Activity : A recent study evaluated a series of triazole derivatives against 60 cancer cell lines (including breast and lung cancer). The results indicated that specific substitutions on the triazole ring enhanced cytotoxicity .
  • Molecular Docking Studies : In silico docking studies have been conducted to predict the binding affinity of similar compounds to target proteins involved in cancer progression. These studies suggest that modifications in the molecular structure could lead to improved therapeutic profiles .

Data Table: Biological Activity Summary

Biological ActivityCompound StructureIC50 (µM)Mechanism
AnticancerPyrazolo[4,3-e]14.62Apoptosis induction via caspase activation
AntimicrobialThiophene derivativesVariesDisruption of microbial cell function
Anti-inflammatoryTriazole derivativesVariesModulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo-triazolopyrimidine derivatives exhibit variations in substituents that dictate receptor selectivity, potency, and therapeutic applications. Below is a comparative analysis of key analogs:

Compound Name Substituents Target Receptor/Enzyme Key Activities/Applications Evidence Sources
Target Compound 7-(3,5-dimethylphenyl), 3-(thiophen-2-yl) Inferred: A2A adenosine receptor Potential CNS/oncology applications
SCH442416 7-[3-(4-methoxyphenyl)propyl], 2-(2-furanyl) A2A antagonist Parkinson’s disease research
ZM241385 4-(2-furyl)phenol derivatives A2A antagonist (high selectivity) Tool compound for receptor studies
7-(4-Bromophenyl)-9-(pyridin-4-yl) derivative 7-(4-bromophenyl), 9-(pyridin-4-yl) EGFR kinase inhibitor Anticancer (breast, cervical cancer)
5-Alkoxythieno-triazolopyrimidines (e.g., 5o) 5-[3-(trifluoromethyl)phenoxy] Anticonvulsant targets Seizure suppression (MES/scPTZ)

Substituent Effects on Activity

  • Thiophene vs. Furan : The thiophen-2-yl group in the target compound may confer higher lipophilicity and altered electronic properties compared to the furan in SCH442415. Thiophene’s sulfur atom enhances metabolic stability but may reduce blood-brain barrier penetration relative to furan .
  • 3,5-Dimethylphenyl vs.
  • Comparison with Anticancer Derivatives: The 4-bromophenyl and pyridinyl substituents in ’s compounds improve kinase (EGFR) inhibition via halogen bonding and aromatic interactions, whereas the target compound’s thiophene and dimethylphenyl groups may shift activity toward adenosine receptors .

Receptor Selectivity and Therapeutic Implications

  • A2A Receptor Antagonism: SCH442416 and ZM241385 are well-characterized A2A antagonists with nanomolar affinity (SCH442416 IC50: ~1–10 nM), used in Parkinson’s disease models to modulate striatal signaling . The target compound’s thiophene substitution may reduce A2A selectivity compared to SCH442416 but could improve off-target kinase interactions .
  • Kinase Inhibition : Derivatives like 7-(4-bromophenyl)-9-(pyridin-4-yl) () show antiproliferative effects (IC50: 2–10 µM) via EGFR inhibition. The target compound’s substituents may position it as a dual-target agent, though experimental validation is needed .
  • Anticonvulsant Activity: Thieno-triazolopyrimidines (e.g., 5o) demonstrate ED50 values of 11.5 mg/kg (MES test), outperforming carbamazepine.

Pharmacokinetic Considerations

  • Solubility and Metabolism : SCH442416 requires DMSO/TWEEN80 formulations for in vivo use due to poor aqueous solubility . The target compound’s dimethylphenyl group may exacerbate this issue, necessitating prodrug strategies.
  • Blood-Brain Barrier Penetration : Furan-containing analogs like SCH442416 show moderate CNS penetration, whereas the thiophene’s higher molecular weight and polarity in the target compound could limit brain uptake .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step pathways, including cyclization and condensation reactions. Key steps:

  • Precursor Functionalization : Chlorination of pyrazole intermediates (e.g., 3-amino-4-cyanopyrazole derivatives) followed by hydrazinolysis to form triazole rings .
  • Cyclization : Use of diphenyl ether or DMF as solvents at 140–160°C to promote heterocyclic ring closure. Catalysts like p-toluenesulfonic acid improve yield .
  • Critical Conditions : Temperature control (±2°C), anhydrous solvents, and reaction time (3–8 hours) are essential to avoid side products .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and fused-ring connectivity. Aromatic protons in the thiophene and dimethylphenyl groups appear as distinct multiplet signals .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching C₂₀H₁₆N₆S).
  • X-ray Crystallography : Resolves ambiguous regiochemistry in the pyrazolo-triazolo-pyrimidine core .

Q. What methods ensure purity and stability during storage and handling?

  • Methodological Answer :

  • HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1% area).
  • Stability Testing : Store at −20°C under inert gas (argon) to prevent oxidation. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., FRET vs. SPR for kinase inhibition assays). Include positive controls (e.g., staurosporine) .
  • Compound Purity : Cross-validate results using orthogonal techniques (e.g., NMR purity vs. bioactivity IC₅₀ correlation) .
  • Data Table :
StudyAssay TypeReported IC₅₀ (nM)Purity (%)
AFRET12 ± 298
BSPR45 ± 592

Q. What strategies determine structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent Scanning : Compare analogs with halogen (Cl/F) or methyl groups at the 3,5-dimethylphenyl position. Thiophene-to-furan substitution reduces π-stacking in receptor pockets .
  • Pharmacophore Modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic features critical for target engagement .
  • Data Table :
Substituent (R)Target (Enzyme)IC₅₀ (nM)LogP
3,5-diMePhKinase X123.1
4-ClPhKinase X283.8
2-ThienylKinase X452.9

Q. How can in silico modeling predict off-target interactions or metabolic liabilities?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Glide models the compound’s binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism hotspots .
  • ADMET Prediction : SwissADME or ADMETlab 2.0 estimates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and hERG inhibition risk (IC₅₀ > 10 µM) .

Key Notes for Experimental Design

  • Controlled Variables : Document solvent polarity (e.g., DMSO vs. ethanol) in bioassays, as it affects compound aggregation .
  • Negative Controls : Include scrambled substrates in enzyme assays to rule out nonspecific binding .
  • Data Reproducibility : Triplicate independent syntheses and characterization batches mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.